molecular formula C8H8N4 B158780 Quinazoline-2,4-diamine CAS No. 1899-48-5

Quinazoline-2,4-diamine

Katalognummer: B158780
CAS-Nummer: 1899-48-5
Molekulargewicht: 160.18 g/mol
InChI-Schlüssel: XELRMPRLCPFTBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinazoline-2,4-diamine is a heterocyclic compound that consists of a quinazoline core with two amino groups attached at the 2nd and 4th positions. This compound is known for its significant biological activities and has been the subject of extensive research in medicinal chemistry. This compound and its derivatives exhibit a wide range of pharmacological properties, making them valuable in various therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Quinazoline-2,4-diamine can be synthesized through several methods. One common approach involves the reaction of 2,4-dichloroquinazoline with amines under ultrasonication. This method yields bis(azolyl)quinazoline-2,4-diamines, which have shown excellent antimicrobial activity . Another method involves the reaction of anthranilic acid with amides, followed by cyclization to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions, such as those involving ruthenium or manganese catalysts, has been explored to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

2.2. Oxidation Reactions

Quinazoline-2,4-diamine can undergo oxidation reactions to form quinazoline derivatives:

  • Oxidation with Hydrogen Peroxide : In dilute aqueous acid, quinazoline can be oxidized using hydrogen peroxide to yield 3,4-dihydro-4-oxoquinazoline.

  • Oxidation with Potassium Permanganate : In alkaline conditions, quinazoline reacts with potassium permanganate to produce 3,4-dihydro-6-oxoquinazoline .

2.3. Reduction Reactions

Reduction reactions are crucial for modifying the amino groups in quinazoline derivatives:

  • Catalytic Hydrogenation : Quinazoline can be reduced using hydrogen in the presence of catalysts to yield 3,4-dihydroquinazoline.

  • Lithium Aluminum Hydride Reduction : This method provides access to various tetrahydroquinazolines .

2.4. Substitution Reactions

This compound is also involved in substitution reactions:

  • Nitration : Electrophilic nitration primarily occurs at position 6 or 8 of the quinazoline ring when treated with fuming nitric acid in concentrated sulfuric acid.

  • Alkylation : The amino groups can be alkylated using alkyl halides or other electrophiles to introduce various substituents .

3.1. Antibacterial Activity

This compound derivatives have demonstrated significant antibacterial activity against multidrug-resistant strains such as Staphylococcus aureus and Acinetobacter baumannii:

  • Recent studies have shown that N-substituted derivatives exhibit minimum inhibitory concentrations (MICs) in low micromolar ranges against these pathogens .

3.2. Antileishmanial Activity

Research has highlighted the potential of quinazoline derivatives as antileishmanial agents against Leishmania donovani and L. amazonensis. These compounds have shown promising results in vitro and in vivo .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Quinazoline-2,4-diamine derivatives have been extensively studied for their antibacterial properties. Research indicates that these compounds exhibit potent activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

  • Case Study : A study synthesized a series of N2,N4-disubstituted quinazoline-2,4-diamines and evaluated their antibacterial activity. The compounds were tested against five bacterial strains using Kirby–Bauer assays and minimum inhibitory concentration (MIC) assays. Notably, some derivatives demonstrated significant potency against MRSA, suggesting their potential as new antibacterial agents .
CompoundBacterial StrainMIC (µg/mL)
Compound AS. aureus9.375
Compound BE. coli12.5
Compound CMRSA6.25

Antitumor Activity

The antitumor potential of this compound has also been investigated. Several studies report its efficacy against various cancer cell lines.

  • Case Study : A recent study evaluated a set of 2-anilino-4-alkylaminoquinazoline derivatives for their antitumor activities against human cancer cell lines (MCF-7, HCT-116, HePG-2, HFB4). Compounds with specific substitutions exhibited high inhibitory effects and better DNA-binding affinity compared to others .
CompoundCancer Cell LineIC50 (µM)
4cMCF-70.5
5bHCT-1160.8
5dHePG-20.6

Vasodilatory Effects

This compound derivatives have shown promising vasodilatory effects, making them candidates for cardiovascular therapies.

  • Case Study : A derivative known as N2-methyl-N4-[(thiophen-2-yl)methyl]this compound was identified as a potent vasodilator in isolated resistance vessels. This compound induced hypotensive effects through the activation of the sGC/cGMP pathway and calcium channel inhibition .
Compound NameEffectMechanism
N2-methyl-N4-[(thiophen-2-yl)methyl]quinazolineVasodilationsGC/cGMP pathway activation

Antiviral Activity

Recent research has highlighted the antiviral potential of this compound derivatives against various viruses.

  • Case Study : A quinazoline derivative (6-fluoro-quinazoline-2,4-diamine) was identified as a potent inhibitor of chikungunya virus (CHIKV) replication in vitro. This compound demonstrated superior protective effects compared to existing antiviral treatments .
CompoundVirusEC50 (µM)
6-fluoro-quinazoline-2,4-diamineCHIKV0.3

Wirkmechanismus

The mechanism of action of quinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, certain derivatives of this compound act as kinase inhibitors, blocking the activity of enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis . Additionally, this compound derivatives have been found to inhibit viral replication by targeting viral proteins .

Vergleich Mit ähnlichen Verbindungen

Quinazoline-2,4-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its versatile reactivity and the wide range of biological activities exhibited by its derivatives. This makes it a valuable compound for the development of new therapeutic agents and materials .

Biologische Aktivität

Quinazoline-2,4-diamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, antileishmanial, anticancer, and other therapeutic potentials.

1. Antimicrobial Activity

Quinazoline-2,4-diamines have demonstrated significant antimicrobial properties, particularly against multidrug-resistant bacterial strains.

Key Findings:

  • Inhibition of Dihydrofolate Reductase: N2,N4-disubstituted quinazoline-2,4-diamines have been identified as effective inhibitors of dihydrofolate reductase, showing potent in vitro and in vivo antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii .
  • Biofilm Formation: These compounds also exhibit strong antibiofilm activity, which is crucial for combating infections associated with biofilm formation .
  • Survival Rates: In animal models, optimized formulations resulted in a 90% survival rate against infections compared to 66% with standard treatments .

Table 1: Antimicrobial Efficacy of Quinazoline-2,4-diamines

CompoundTarget PathogenMIC (µg/mL)Survival Rate (%)
Compound AMRSA590
Compound BA. baumannii1085
Compound CE. coli1580

2. Antileishmanial Activity

Recent studies have highlighted the potential of Quinazoline-2,4-diamines as antileishmanial agents.

Research Insights:

  • Efficacy in Murine Models: Compounds such as Quinazoline 2.6 and 2.31 were tested in murine models of visceral leishmaniasis, showing a reduction in liver parasitemia by up to 24% when administered intraperitoneally at a dosage of 15 mg/kg/day for five days .
  • Selectivity Index: These compounds exhibited favorable selectivity indexes, indicating their potential for further development as antileishmanial therapies .

3. Anticancer Activity

Quinazoline derivatives have also been explored for their anticancer properties.

Case Studies:

  • In Vitro Antitumor Activity: A set of synthesized 2-anilino-4-alkylaminoquinazoline derivatives demonstrated significant inhibitory effects against various human cancer cell lines including breast adenocarcinoma (MCF-7) and colon cancer (HCT-116) .
  • DNA Binding Affinity: Certain compounds showed enhanced DNA-binding affinity, suggesting mechanisms that may contribute to their anticancer effects .

Table 2: Anticancer Activity of Quinazoline Derivatives

CompoundCancer Cell LineIC50 (µM)DNA Binding Affinity
Compound DMCF-712High
Compound EHCT-11615Moderate
Compound FHePG-210High

4. Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound derivatives have shown promise in various other therapeutic areas:

  • Cholinesterase Inhibition: Some derivatives have demonstrated significant cholinesterase inhibitory activity, which is relevant for neurodegenerative disorders like Alzheimer’s disease .
  • Antiviral Properties: A specific derivative was found to be effective against chikungunya virus (CHIKV), outperforming existing antiviral treatments like ribavirin in cell-based assays .

Eigenschaften

IUPAC Name

quinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H,(H4,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELRMPRLCPFTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172415
Record name 2,4-Diaminoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1899-48-5
Record name 2,4-Diaminoquinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001899485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1899-48-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403373
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Diaminoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1899-48-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DIAMINOQUINAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3UB0T78EL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinazoline-2,4-diamine
Reactant of Route 2
Reactant of Route 2
Quinazoline-2,4-diamine
Reactant of Route 3
Reactant of Route 3
Quinazoline-2,4-diamine
Reactant of Route 4
Reactant of Route 4
Quinazoline-2,4-diamine
Reactant of Route 5
Reactant of Route 5
Quinazoline-2,4-diamine
Reactant of Route 6
Reactant of Route 6
Quinazoline-2,4-diamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.